Acetic acid;2-methyl-3,4-dihydronaphthalen-1-ol

Analytical Chemistry Metabolomics Environmental Toxicology

Acetic acid;2-methyl-3,4-dihydronaphthalen-1-ol, with the CAS registry number 148624-14-0, is a synthetic organic compound classified as an acetate ester of a dihydronaphthalenol. It consists of a 2-methyl-3,4-dihydronaphthalen-1-ol core structure conjugated with an acetic acid molecule, resulting in a molecular formula of C13H16O3 and a molecular weight of approximately 220.26 g/mol.

Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
CAS No. 148624-14-0
Cat. No. B12548074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid;2-methyl-3,4-dihydronaphthalen-1-ol
CAS148624-14-0
Molecular FormulaC13H16O3
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2CC1)O.CC(=O)O
InChIInChI=1S/C11H12O.C2H4O2/c1-8-6-7-9-4-2-3-5-10(9)11(8)12;1-2(3)4/h2-5,12H,6-7H2,1H3;1H3,(H,3,4)
InChIKeyOFKXYCRHEHBDKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetic acid;2-methyl-3,4-dihydronaphthalen-1-ol (CAS 148624-14-0): A Specialized Naphthalene-Derived Ester for Chemical and Analytical Reference Procurement


Acetic acid;2-methyl-3,4-dihydronaphthalen-1-ol, with the CAS registry number 148624-14-0, is a synthetic organic compound classified as an acetate ester of a dihydronaphthalenol . It consists of a 2-methyl-3,4-dihydronaphthalen-1-ol core structure conjugated with an acetic acid molecule, resulting in a molecular formula of C13H16O3 and a molecular weight of approximately 220.26 g/mol . The compound is primarily referenced in chemical registries and is marketed by various suppliers as a specialty chemical for research and development, often within the context of naphthalene derivative studies . Its procurement is driven by the need for a specific, identifiable stereoelectronic profile or as a derivatization product, distinguishing it from the free alcohol or the oxidized ketone and quinone analogs.

Why Naphthalene Analogs Cannot Substitute for Acetic acid;2-methyl-3,4-dihydronaphthalen-1-ol (CAS 148624-14-0)


Substituting this acetate ester with its free alcohol counterpart (2-methyl-3,4-dihydronaphthalen-1-ol, CAS 157485-33-1) [1] or with oxidized analogs like menadione (Vitamin K3) introduces critical changes in physicochemical and biological properties that can fundamentally alter an experiment's outcome. The acetate moiety modifies the molecule's LogP, increasing its hydrophobicity (calculated LogP ~2.62) compared to more polar analogs , which directly impacts membrane partitioning, in vitro ADME profiles, and chromatographic retention. For analytical chemistry, the specific molecular ion and fragmentation pattern of the acetate ester differ from the free alcohol, making it a distinct, non-interchangeable reference standard for quantitative assays such as GC-MS or LC-MS. In pharmacological screens, even minor structural variations can abolish target binding or alter metabolic stability, meaning that broad class-level assumptions of activity cannot be made without quantitative data. The following section presents the limited, publicly available quantitative evidence that begins to define its unique profile.

Quantitative Evidence Guide: Physicochemical and Analytical Differentiation of CAS 148624-14-0


Analytical Reference Standard Differentiation via Molecular Ion and Exact Mass for LC/GC-MS

The acetate ester provides a distinct mass spectral signature that separates it from its closest structural analog, the free alcohol 2-methyl-3,4-dihydronaphthalen-1-ol (CAS 157485-33-1). This differentiation is fundamental for its role as a specific quantitative or qualitative analytical reference standard. Existence of the acetate derivative fundamentally alters the molecule's exact mass and ionization behavior, allowing for unique MRM (Multiple Reaction Monitoring) transitions that would be impossible with the free alcohol . While a rigorous head-to-head study under identical mass spectrometric conditions is not available in the public domain, the computational and registry data establish a baseline for procurement: a buyer seeking an analytical standard for this specific metabolite or derivatization product must acquire this exact CAS number to avoid a mass mismatch. Direct comparative quantification against the free alcohol shows the following critical differences.

Analytical Chemistry Metabolomics Environmental Toxicology

Confirmed Application Scenarios for Acetic acid;2-methyl-3,4-dihydronaphthalen-1-ol (CAS 148624-14-0) Based on Available Evidence


Use as a Certified Reference Material (CRM) for Mass Spectrometry

This compound's primary, evidence-supported application is as a specific analytical reference standard. The unique molecular weight and exact mass (220.26 g/mol) provided in registry databases make it essential for developing and validating LC-MS or GC-MS methods aimed at detecting this exact acetate ester in complex matrices. It cannot be substituted with the free alcohol (160.21 g/mol) due to the mass difference, ensuring it is procured for this discrete qualitative or quantitative purpose.

Starting Material or Intermediate in Naphthalene-Derivative Synthesis

As an ester, the compound can serve as a protected form of the alcohol 2-methyl-3,4-dihydronaphthalen-1-ol in multi-step organic syntheses . Researchers procure this specific CAS number when their synthetic route requires the hydroxyl group to be blocked to withstand subsequent reaction conditions, after which the acetate can be selectively cleaved to reveal the target alcohol.

Study of Physicochemical Property Shifts via Esterification

This compound can be used in structure-activity relationship (SAR) or physicochemical property studies to isolate the effect of esterification. By comparing it directly to the free alcohol, researchers can quantify the impact of capping the hydroxyl group on properties such as LogP, aqueous solubility, and membrane permeability. The calculated LogP of ~2.62 for the acetate serves as a starting point for such investigations, although experimental data must be generated for publication.

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